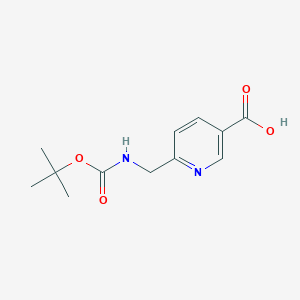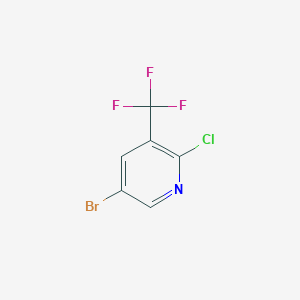
吗啉-2-羧酸
描述
Morpholine-2-carboxylic acid is a heterocyclic organic compound containing a morpholine ring with a carboxylic acid functional group at the second position
科学研究应用
Morpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Morpholine-2-carboxylic acid derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
Morpholine-containing compounds have been recognized for their diverse biological and therapeutic effects . They are frequently found in biologically active molecules and pharmaceuticals .
Mode of Action
Morpholine derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often results in modulation of the hydrophilic-lipophilic balance, improved metabolic stability, and increased potency .
Biochemical Pathways
Morpholine derivatives have been reported to influence various biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
Morpholine-containing compounds are known to have enhanced pharmacokinetic properties, specifically for central nervous system drugs .
Result of Action
Morpholine derivatives have been reported to have diverse biological and therapeutic effects .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
生化分析
Biochemical Properties
Morpholine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in amino acid metabolism. The interaction between morpholine-2-carboxylic acid and these enzymes often involves the formation of enzyme-substrate complexes, which facilitate the catalytic conversion of the compound into other biologically active molecules .
Cellular Effects
Morpholine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, morpholine-2-carboxylic acid can affect gene expression by acting as a modulator of transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, morpholine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, morpholine-2-carboxylic acid can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholine-2-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that morpholine-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to morpholine-2-carboxylic acid in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of morpholine-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At higher doses, morpholine-2-carboxylic acid can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
Morpholine-2-carboxylic acid is involved in various metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in protein translation. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, morpholine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization within specific cellular compartments. The distribution of morpholine-2-carboxylic acid can affect its bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
Morpholine-2-carboxylic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and interacting with specific biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Morpholine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions, followed by hydrolysis to yield the desired product. Another method includes the Rhodium (II)-catalyzed thermal decomposition of diazo compounds, which involves intermolecular O–H and intramolecular N–H carbene insertion reactions .
Industrial Production Methods
Industrial production of morpholine-2-carboxylic acid often involves the use of readily available starting materials such as amino alcohols and α-haloacid chlorides. These materials undergo a sequence of coupling, cyclization, and reduction reactions to produce the target compound in good to excellent yields .
化学反应分析
Types of Reactions
Morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholine-2-carboxylic acid can yield morpholine-2-carboxylate, while reduction can produce morpholine-2-methanol .
相似化合物的比较
Similar Compounds
Similar compounds to morpholine-2-carboxylic acid include other morpholine derivatives such as morpholine-3-carboxylic acid and morpholine-4-carboxylic acid. These compounds share the morpholine ring structure but differ in the position of the carboxylic acid group.
Uniqueness
Morpholine-2-carboxylic acid is unique due to its specific position of the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
属性
IUPAC Name |
morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRNRZIEVLZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300582-83-6 | |
| Record name | 300582-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing enantiomerically pure Morpholine-2-carboxylic acid derivatives?
A1: Two main approaches have been explored for synthesizing enantiomerically pure Morpholine-2-carboxylic acid derivatives:
- Enzyme-catalyzed kinetic resolution: This method utilizes enzymes to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer enriched. [] This approach has been successfully applied to synthesize both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. []
- Diastereoselective synthesis: This strategy involves controlling the stereochemistry during the synthesis to favor the formation of the desired diastereomer. One published protocol utilizes a condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine, followed by methanolysis and ring-closure, to selectively obtain either 2,3-trans- or 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. [] The choice of imine and reaction conditions dictates the final stereochemistry.
Q2: Is there a concise and efficient method to synthesize N-Boc-2-hydroxymethylmorpholine and N-Boc-morpholine-2-carboxylic acid?
A: Yes, a recent study describes an operationally simple synthesis of both N-Boc-2-hydroxymethylmorpholine (1) and N-Boc-morpholine-2-carboxylic acid (2) starting from epichlorohydrin. [] This method is advantageous as it eliminates the need for chromatographic purification, leading to higher process throughput and making it suitable for large-scale synthesis. []
Q3: Are there any patents related to the synthesis or application of specific Morpholine-2-carboxylic acid derivatives?
A: Yes, there are patents disclosing a process for synthesizing specific stereoisomers of substituted Morpholine-2-carboxylic acids. [] Additionally, patents describe potential pharmacological applications of these derivatives. [] This suggests ongoing research and development efforts focusing on the therapeutic potential of this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


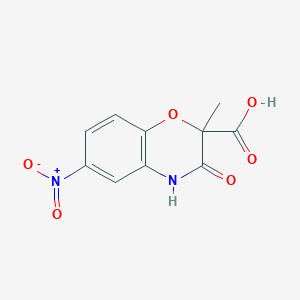
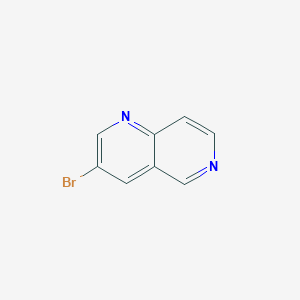
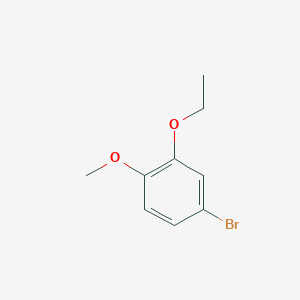
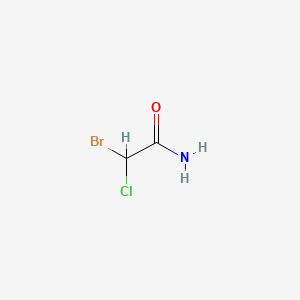
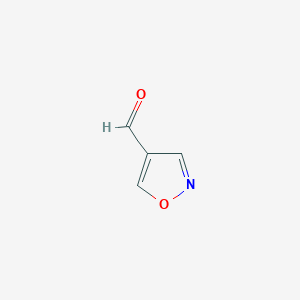

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)
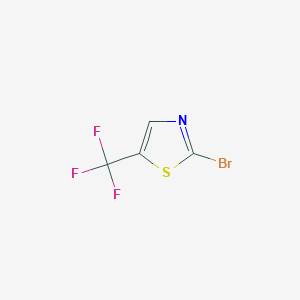
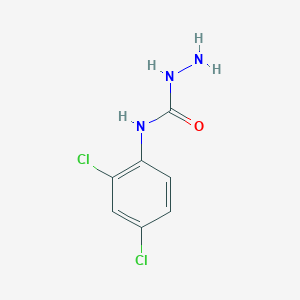
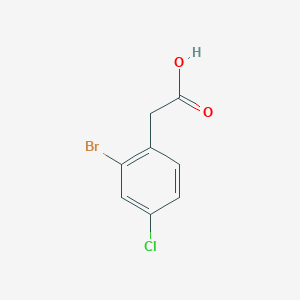
![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
